3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one
Description
3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is a chemical compound known for its diverse applications in scientific research. It exhibits unique properties that make it valuable for investigating various biological processes and designing new therapeutic interventions.
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)oxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-9(13-6-7)15-8-2-1-5-12-10(8)14/h3-4,6,8H,1-2,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDVOWSQXQELND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group-tolerant conditions . The general procedure involves the reaction of 5-chloropyridin-2-yl boronic acid with piperidin-2-one in the presence of a palladium catalyst and a base under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow optimized versions of the laboratory procedures, ensuring high yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.
- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds similar to 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one have been tested against SARS-CoV-2, showing moderate to excellent cytotoxic activity with IC50 values ranging from 4.10 to 5.93 µM, compared to the standard drug chloroquine with an IC50 of approximately 2.24 µM .
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 3a | 4.10 | 84 |
| 3b | 5.19 | 75 |
| Chloroquine | 2.24 | - |
Neuroprotective Effects
In studies focusing on neurodegenerative diseases, compounds related to this piperidine derivative have been identified as D3 dopamine receptor agonists, showing neuroprotective effects against MPTP-induced neurodegeneration in animal models . This suggests potential applications in treating conditions like Parkinson's disease.
Biological Research
Ligand Development
The compound can serve as a ligand in biological assays, facilitating the study of protein interactions and signaling pathways. Its ability to bind selectively to target proteins makes it a valuable tool in understanding cellular mechanisms.
Enzyme Inhibition Studies
Research has demonstrated that piperidine derivatives can inhibit key enzymes involved in various diseases. For example, compounds bearing the piperidine nucleus have shown strong inhibitory activity against acetylcholinesterase and urease, which are critical in treating Alzheimer's disease and bacterial infections, respectively .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate to Strong |
Industrial Applications
Chemical Synthesis
This compound is utilized as a building block in organic synthesis due to its unique structural features. It can be employed in creating more complex molecules, enhancing the efficiency of synthetic methodologies in the pharmaceutical industry.
Material Science
The stability and reactivity of this compound make it suitable for developing specialty chemicals and materials. Its applications extend to formulating products that require specific chemical properties.
Case Studies and Research Findings
- SARS-CoV-2 Inhibition Study : A study evaluated various piperidine derivatives for their antiviral properties against SARS-CoV-2. The findings highlighted several compounds, including those structurally similar to this compound, exhibiting significant inhibition of viral replication .
- Dopamine Receptor Agonism : Research into D3 dopamine receptor agonists revealed that modifications to piperidine structures could enhance neuroprotective efficacy while minimizing side effects associated with traditional treatments like pramipexole .
- Enzyme Inhibition : A series of synthesized compounds incorporating piperidine moieties were tested for their ability to inhibit acetylcholinesterase and urease, demonstrating promising results that suggest potential therapeutic applications in neurodegenerative diseases and bacterial infections .
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a pyridine moiety and exhibit diverse biological activities.
5-Chloropyridin-2-yl derivatives: Compounds with similar structures but different functional groups attached to the pyridine ring.
Uniqueness
3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is unique due to its specific combination of a chloropyridine moiety and a piperidin-2-one structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperidin-2-one core connected to a chloropyridine moiety through an ether linkage. This unique structure contributes to its biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound primarily involves:
- Receptor Interaction : The compound acts as an agonist for specific receptors, including dopamine receptors, which are implicated in neuroprotection and other neurological functions .
- Enzymatic Inhibition : It has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis, impacting cellular proliferation and viral replication .
Antiviral Activity
Recent studies have demonstrated that this compound exhibits antiviral properties, particularly against SARS-CoV-2. It has shown moderate to excellent cytotoxic activity with IC50 values ranging from 4.10–5.93 µM, indicating its potential as a therapeutic agent against COVID-19 .
Neuroprotective Effects
In animal models, compounds similar to this compound have been identified as potent neuroprotective agents against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These effects are mediated through the activation of D3 dopamine receptors, highlighting the compound's relevance in treating neurodegenerative diseases .
Anticancer Potential
Case studies involving combination therapies have suggested that this compound may enhance the efficacy of existing cancer treatments. Its ability to modulate biological pathways involved in cell proliferation positions it as a candidate for further investigation in oncology.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
